Product packaging for 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one(Cat. No.:)

2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12497961
M. Wt: 167.19 g/mol
InChI Key: WYABYEJXZLPKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one is a chemical scaffold of high interest in medicinal chemistry and drug discovery research due to its role as a bioisostere of purine . This structural similarity to natural purines allows derivatives of this core structure to interact with a wide array of enzymatic targets and cellular pathways . Primarily, this scaffold is investigated for its potent antitumor properties. Research on closely related analogs has demonstrated that these compounds can exhibit broad-spectrum cytotoxic activity, induce apoptosis (programmed cell death), and arrest the cell cycle at the G2/M phase . The mechanism of action for these effects is associated with the upregulation of the p53 tumor suppressor protein, modulation of Bcl-2 family proteins, activation of caspases, and selective inhibition of key cyclin-dependent kinases like CDK1 . Beyond oncology, the thiazolo[4,5-d]pyrimidine scaffold shows significant research value in other fields, including neuroscience, where derivatives have been developed as potent corticotrophin-releasing factor receptor-1 (CRFR1) antagonists for the study of stress-related disorders . Other reported research applications include investigating its role as an inhibitor for kinases such as mTOR, phosphatidylinositide 3-kinases (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR2) . This compound is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3OS B12497961 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-methyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C6H5N3OS/c1-3-9-5-4(11-3)6(10)8-2-7-5/h2H,1H3,(H,7,8,10)

InChI Key

WYABYEJXZLPKFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methylthiazolo 4,5 D Pyrimidin 7 6h One and Its Analogs

Conventional and Contemporary Synthetic Approaches for Thiazolo[4,5-d]pyrimidin-7(6H)-one Scaffolds

The synthesis of the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold, a privileged structure in medicinal chemistry, has been approached through various conventional and contemporary methods. researchgate.netnih.gov Traditionally, the synthesis often involves the cyclization of functionalized thiazole (B1198619) precursors. A common route starts with 4-aminothiazole-5-carboxamide derivatives, which can be cyclized with appropriate reagents to form the pyrimidinone ring. nih.gov For instance, the reaction of 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamides with acetic anhydride (B1165640) at reflux temperatures yields the corresponding 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-ones. nih.govnih.gov

Contemporary approaches have focused on improving efficiency, yield, and structural diversity. Solid-phase synthesis has emerged as a powerful tool for constructing libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.comrsc.org This methodology allows for the systematic variation of substituents on the core scaffold. One such method involves the Thorpe-Ziegler reaction and subsequent cyclization on a solid support to generate a diverse library of compounds. mdpi.com Another innovative solid-phase strategy utilizes a 2,4-dimethoxy-substituted scaffold to facilitate the introduction of a free amide at the 5-position of the thiazole, a previously challenging transformation. rsc.org

Microwave-assisted synthesis has also been widely adopted to accelerate reaction times and improve yields. tandfonline.comtandfonline.comnih.govresearchgate.net For example, the chlorination of 5-methyl-3-substituted phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(7aH)-ones using phosphorus oxychloride can be efficiently carried out under microwave irradiation. nih.gov

A comparative overview of these approaches is presented in the table below:

Synthetic Approach Description Advantages Key Intermediates/Reagents
Conventional Cyclization Cyclization of functionalized 4-aminothiazole-5-carboxamides. nih.govWell-established, readily available starting materials.4-aminothiazole-5-carboxamides, Acetic anhydride. nih.govnih.gov
Solid-Phase Synthesis Stepwise construction of the scaffold on a solid support. mdpi.comrsc.orgHigh-throughput synthesis, ease of purification, library generation. mdpi.comMerrifield resin, 2,4-dimethoxybenzylamine. rsc.orgresearchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. nih.govresearchgate.netReduced reaction times, increased yields, improved purity. researchgate.netmdpi.comPhosphorus oxychloride, various solvents. nih.gov

Exploration of Precursor Reactivity and Reaction Pathways Leading to Substituted Thiazolo[4,5-d]pyrimidines

The reactivity of various precursors is fundamental to the synthesis of substituted thiazolo[4,5-d]pyrimidines. The Gewald reaction is a cornerstone for preparing the key 4-aminothiazole precursors. nih.gov This one-pot reaction typically involves the condensation of an active methylene (B1212753) nitrile (like cyanoacetamide), an aldehyde or ketone, and elemental sulfur in the presence of a base. nih.gov The choice of isothiocyanate in this reaction dictates the substituent at the 3-position of the resulting thiazole ring. nih.govmdpi.com

The subsequent cyclization to form the pyrimidine (B1678525) ring can proceed through different pathways depending on the chosen reagents. For instance, reacting the 4-aminothiazole-5-carboxamide with trifluoroacetic anhydride leads to the formation of a 5-trifluoromethyl-thiazolo[4,5-d]pyrimidin-7(6H)-one core. mdpi.com Alternatively, using triethylorthoformate can introduce a hydrogen atom at the 5-position. mdpi.com

The reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bifunctional reagents like bromomalononitrile provides an efficient route to substituted thiazolo[3,2-a]pyrimidines, an isomeric scaffold. nih.govresearchgate.net This highlights how the choice of precursor can direct the synthesis towards different, yet related, heterocyclic systems.

The following table summarizes key precursor reactions:

Precursor Reagent(s) Product Type Reaction Pathway
2-Cyanoacetamide, Isothiocyanate, Sulfur-4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamidesGewald Reaction nih.govmdpi.com
4-Aminothiazole-5-carboxamideAcetic Anhydride5-Methylthiazolo[4,5-d]pyrimidin-7(6H)-oneCyclization nih.gov
4-Aminothiazole-5-carboxamideTrifluoroacetic Anhydride5-Trifluoromethylthiazolo[4,5-d]pyrimidin-7(6H)-oneCyclization mdpi.com
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileBromomalononitrile3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrileAlkylation and Cyclization nih.govresearchgate.net

Strategic Derivatization and Functionalization of the 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one Core

Once the core this compound scaffold is assembled, further derivatization and functionalization are crucial for tuning its physicochemical and biological properties. Key positions for modification include the N-6 position of the pyrimidinone ring and various positions on the thiazole ring, particularly if it bears reactive handles.

A common strategy involves the chlorination of the 7-oxo group using reagents like phosphorus oxychloride to form a 7-chloro intermediate. nih.gov This activated intermediate is then susceptible to nucleophilic substitution by a wide range of amines, leading to a diverse array of 7-amino substituted derivatives. nih.govnih.gov This approach has been instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Another point of functionalization is the 2-position of the thiazole ring. If a 2-thioxo group is present, it can be alkylated with various alkyl halides to introduce different side chains. researchgate.net The resulting 2-(alkylthio) group can be further oxidized to a more reactive 2-(alkylsulfonyl) group, which can then be displaced by nucleophiles like amines. mdpi.com

The following table outlines common derivatization strategies:

Position Reaction Reagent(s) Resulting Functional Group
C7ChlorinationPhosphorus oxychloride7-Chloro nih.gov
C7Nucleophilic SubstitutionSecondary Amines7-(Dialkylamino) nih.gov
C2 (from 2-thioxo)S-AlkylationAlkyl halides2-(Alkylthio) researchgate.net
C2 (from 2-alkylthio)OxidationmCPBA2-(Alkylsulfonyl) mdpi.com
C2 (from 2-alkylsulfonyl)Nucleophilic SubstitutionAmines2-Amino mdpi.com

Green Chemistry Principles and Sustainable Synthesis Protocols for Thiazolopyrimidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of thiazolopyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include the use of microwave irradiation, ionic liquids, and solvent-free reaction conditions. ijnc.irucsf.edu

Microwave-assisted synthesis has proven to be a highly effective green technique, significantly reducing reaction times from hours to minutes and often leading to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.netmdpi.com The synthesis of various thiazolopyrimidine derivatives, including the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bifunctional reagents, has been successfully performed under microwave irradiation. nih.govresearchgate.net

Ionic liquids have been employed as environmentally benign reaction media. ijnc.ir For instance, the Biginelli condensation to prepare dihydropyrimidin-2(1H)-thione precursors can be carried out in an ionic liquid, which can often be recycled. ijnc.ir

Solvent-free conditions, often coupled with microwave irradiation, represent another significant advancement in the green synthesis of these compounds. ucsf.edu This approach eliminates the need for potentially hazardous organic solvents, simplifying work-up procedures and reducing waste. rasayanjournal.co.in

The table below highlights some green chemistry approaches in thiazolopyrimidine synthesis:

Green Chemistry Principle Application Advantages Example Reaction
Microwave Irradiation Accelerating reactionsReduced reaction time, increased yields, higher purity. researchgate.netmdpi.comSynthesis of thiazolo[3,2-a]pyrimidines. nih.gov
Ionic Liquids Alternative reaction mediaRecyclable, low volatility. ijnc.irBiginelli condensation for precursor synthesis. ijnc.ir
Solvent-Free Conditions Eliminating organic solventsReduced waste, simplified work-up. rasayanjournal.co.inucsf.eduMicrowave-assisted multi-component synthesis of thiadiazolo[3,2-a]pyrimidines. ucsf.edu
Multi-component Reactions Combining multiple stepsAtom economy, reduced waste, time-saving. nih.govOne-pot synthesis of thiazolopyrimidines from aromatic aldehydes, ethyl acetoacetate, and 1,3,4-thiadiazoles. ucsf.edu

Multi-component Reaction Strategies for the Combinatorial Synthesis of Thiazolopyrimidine Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity, making them highly suitable for the combinatorial synthesis of thiazolopyrimidine libraries. nih.govresearchgate.net MCRs involve the one-pot reaction of three or more starting materials to form a complex product in a single synthetic step, adhering to the principles of atom economy and efficiency. nih.gov

A notable example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, which is often used to synthesize the dihydropyrimidine (B8664642) core that can serve as a precursor for thiazolopyrimidine synthesis. ijnc.irnih.gov

More direct MCRs for thiazolopyrimidine synthesis have also been developed. For instance, a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and a derivative of 1,3,4-thiadiazole (B1197879) under microwave irradiation and solvent-free conditions can yield tandfonline.comijnc.irucsf.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. ucsf.edu Another approach involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with various reagents in a multi-component fashion to generate diverse thiazolopyrimidine structures. nih.govresearchgate.net These strategies are invaluable for drug discovery efforts, allowing for the rapid synthesis and screening of large numbers of related compounds. tandfonline.comnih.gov

The following table provides examples of MCRs used in the synthesis of thiazolopyrimidine-related scaffolds:

Named Reaction/Strategy Components Product Scaffold Key Features
Biginelli Reaction Aldehyde, β-ketoester, ThioureaDihydropyrimidin-2(1H)-thionePrecursor for thiazolopyrimidine synthesis. ijnc.irnih.gov
Microwave-Assisted MCR Aromatic aldehyde, Ethyl acetoacetate, 1,3,4-Thiadiazole derivative tandfonline.comijnc.irucsf.eduThiadiazolo[3,2-a]pyrimidineSolvent-free, rapid synthesis. ucsf.edu
One-Pot Tandem Reaction Derivatives of 1a, b, DMF-DMA, AminothiazoleThiazolopyrimidinesHigh yields, operational simplicity. tandfonline.com
Three-Component Condensation 2-Aminothiazole derivative, Aldehydes, Meldrum's acid6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-onesEfficient construction of a related fused heterocyclic system. dmed.org.ua

Advanced Computational and Theoretical Investigations of 2 Methylthiazolo 4,5 D Pyrimidin 7 6h One

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrostatic Potential)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one.

HOMO-LUMO Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.comnih.gov For thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the distribution of HOMO and LUMO orbitals indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

ParameterSignificanceTypical Findings for Thiazolopyrimidine Systems
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates electron-donating ability. Higher energy suggests a better electron donor. irjweb.comHOMO is often localized over the electron-rich thiazole (B1198619) and pyrimidine (B1678525) rings.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. irjweb.comLUMO is typically distributed across the fused ring system, particularly on the pyrimidinone moiety.
ΔE (HOMO-LUMO Energy Gap)Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. aimspress.comThe energy gap provides insights into the charge transfer interactions occurring within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the flexibility and dynamic behavior of molecules.

Conformational Analysis: This involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. For the thiazolo[4,5-d]pyrimidine scaffold, conformational analysis can reveal the preferred spatial arrangements of substituent groups, which can influence its biological activity and interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account factors like temperature and solvent effects. nih.gov These simulations can reveal the stability of different conformations, the flexibility of the ring system, and the nature of intermolecular interactions. nih.gov For derivatives of this compound, MD simulations can be used to study their binding modes and stability within the active sites of biological targets. nih.govnih.gov

Computational MethodInformation GainedApplication to this compound
Conformational AnalysisIdentification of stable molecular shapes and their relative energies.Determining the preferred orientation of the methyl group and its impact on the overall molecular geometry.
Molecular Dynamics (MD) SimulationsProvides insights into the dynamic behavior, stability, and intermolecular interactions of the molecule over time. nih.govStudying the flexibility of the fused ring system and its interactions with solvent molecules or biological macromolecules.

Prediction of Spectroscopic Signatures via Ab Initio and DFT Methods for Structural Elucidation (Focus on theoretical correlation, not empirical identification)

Ab initio and DFT methods are widely used to predict the spectroscopic properties of molecules, which can be correlated with experimental data for structural elucidation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. researchgate.netmdpi.com By comparing the calculated spectra with experimental data, the vibrational modes can be assigned to specific functional groups and molecular motions, aiding in the confirmation of the molecular structure. nih.govmdpi.com For this compound, theoretical predictions can help assign the characteristic vibrational bands of the thiazole and pyrimidinone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum. mdpi.com These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, which is crucial for structural determination. mdpi.comnih.gov

Spectroscopic TechniquePredicted ParametersRelevance to Structural Elucidation
Infrared (IR) and Raman SpectroscopyVibrational frequencies and intensities. researchgate.netCorrelation with experimental spectra allows for the assignment of vibrational modes to specific functional groups and the confirmation of the molecular structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C chemical shifts. mdpi.comAids in the assignment of experimental NMR signals to specific atoms, confirming the connectivity and chemical environment of atoms in the molecule. nih.gov

Analysis of Tautomeric Forms and Energetics within the Thiazolo[4,5-d]pyrimidine System

Tautomerism is a key consideration for heterocyclic compounds like this compound, as different tautomers can exhibit distinct chemical and biological properties. nih.gov The thiazolo[4,5-d]pyrimidine core can exist in several tautomeric forms, primarily involving the migration of a proton.

For this compound, the main tautomeric equilibrium is between the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. mdpi.com Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting the most stable form in the gas phase and in different solvents. nih.govresearchgate.net The inclusion of solvent effects is crucial, as the polarity of the solvent can significantly influence the tautomeric equilibrium. X-ray crystallography studies on related pyrimidinone systems have often confirmed the predominance of the keto (lactam) tautomer in the solid state. nih.govnih.gov

Tautomeric FormStructural FeaturePredicted Stability
Lactam (keto) formContains a carbonyl group (C=O) and an N-H bond in the pyrimidine ring.Generally predicted to be the more stable tautomer, particularly in the solid state. nih.govnih.gov
Lactim (enol) formContains a hydroxyl group (O-H) and a C=N bond in the pyrimidine ring.Typically higher in energy, but its population can be influenced by the solvent environment.

Structure Activity Relationship Sar and Ligand Target Interaction Studies for 2 Methylthiazolo 4,5 D Pyrimidin 7 6h One Derivatives

Elucidation of Structure-Activity Relationship Principles in Thiazolopyrimidine Chemistry

The thiazolo[4,5-d]pyrimidine (B1250722) scaffold is recognized as a privileged structure in drug discovery, serving as a bioisosteric analog of purine. researchgate.netnih.gov This structural similarity allows it to interact with a wide range of biological targets. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. Research has demonstrated that modifications at various positions of the thiazolo[4,5-d]pyrimidine core can dramatically influence their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai

Key SAR principles for thiazolo[4,5-d]pyrimidine derivatives have emerged from numerous studies:

Substitution at the C2 and C5 positions: The nature of the substituent at the C2 and C5 positions of the pyrimidine (B1678525) ring is crucial for activity. For instance, in a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the presence of a trifluoromethyl group was intended to enhance bioavailability. mdpi.com

Substitution at the C7 position: Modifications at the C7 position have been shown to significantly modulate the anticancer activity of these compounds. The replacement of a chlorine atom at the C7-position with an amino group, for example, led to inactive compounds in one study. mdpi.com In another series of 7-amino-5-thio-thiazolo[4,5-d]pyrimidine derivatives, a leucinol moiety at the 7-position was found to be important for affinity towards the CX3CR1 receptor. researchgate.net For corticotropin-releasing factor (CRF) receptor antagonists, the length of the alkylamino chain at the C-7 position was found to be optimal at 3-4 carbons for inhibitory activity. nih.gov

Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at different positions of the scaffold has been a common strategy to enhance target binding and potency. For example, the presence of a furan-2-yl group at the C5-position and a 2-fluorobenzyl group at the C2-position resulted in a derivative with high affinity for adenosine (B11128) receptors. nih.gov

Scaffold PositionModificationObserved Effect on Biological ActivityTarget Class/ActivityReference
C7Chlorine atom vs. Amino groupChlorine at C7 is favorable for anticancer activity; replacement with an amino group leads to inactivity.Anticancer mdpi.com
C7N,N-Dipropylamino groupOptimal alkyl chain length of 3-4 carbons enhances inhibitory effects.CRF Receptor Antagonism nih.gov
C5Trifluoromethyl groupIntroduction of CF3 is expected to improve bioavailability.Anticancer mdpi.com
C2 and C5Arylmethyl and Furan-2-yl groupsLeads to nanomolar and subnanomolar binding affinities.Adenosine A1/A2A Receptors nih.gov
C7Leucinol moietyContributes to high affinity and selectivity.CX3CR1 Receptor Antagonism researchgate.net

Molecular Docking Simulations of Thiazolo[4,5-d]pyrimidin-7(6H)-one and Analogs with Biological Macromolecular Targets

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its macromolecular target. For thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, docking studies have been crucial in elucidating their mechanism of action at the atomic level. These simulations have been performed on a variety of targets, including protein kinases, topoisomerases, and G protein-coupled receptors.

Docking studies have revealed that the thiazolo[4,5-d]pyrimidine core can effectively fit into the ATP-binding pocket of many protein kinases, acting as a hinge-binder. nih.govnih.govnih.gov The nitrogen atoms in the pyrimidine ring often form key hydrogen bonds with the backbone of the hinge region of the kinase. For example, in studies of thiazolo-pyridopyrimidines as CDK4/6 inhibitors, docking simulations helped identify compounds with strong interactions within the binding site. nih.gov

Similarly, when evaluated as topoisomerase I inhibitors, docking results proposed possible binding modes of thiazolo[4,5-d]pyrimidin-7(6H)-ones within the topoisomerase I/DNA complex. researchgate.netsemanticscholar.org In the context of adenosine receptors, docking analyses supported in vitro findings by showing that the thiazolo[5,4-d]pyrimidine (B3050601) scaffold of novel derivatives fits well within the receptor cavity, making π–π interactions with key residues like Phe168 and Leu249. nih.gov

Compound/Derivative SeriesBiological TargetKey Interacting ResiduesType of InteractionReference
7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesAdenosine A2A ReceptorPhe168, Leu249π–π stacking nih.gov
Thiazolo[4,5-d]pyrimidin-7(6H)-onesTopoisomerase I/DNA complexNot specifiedProposed binding within the complex researchgate.netsemanticscholar.org
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridinesPI3Kα kinaseNot specifiedFits well into the ATP binding pocket nih.gov
Thiazolo-pyridopyrimidinesCDK4/6Not specifiedStrong interactions within the binding site nih.gov
Phenylpyrazolo[3,4-d]pyrimidine analogsEGFR/VGFR2Not specifiedBinding to the ATP binding pocket mdpi.com

Pharmacophore Modeling and Rational Design Strategies for Thiazolopyrimidine Derivatives

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For thiazolopyrimidine derivatives, pharmacophore models have been developed to guide the design of new, more potent, and selective inhibitors for various targets.

A typical pharmacophore model for a kinase inhibitor based on a pyrimidine-fused scaffold often includes:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the pyrimidine ring that interact with the kinase hinge region.

Hydrogen Bond Donors: Often present on substituents, which can form additional interactions to increase affinity and selectivity.

Hydrophobic/Aromatic Regions: These features map to lipophilic pockets within the active site, and appropriate substituents on the thiazolopyrimidine core can exploit these interactions.

The rational design of novel thiazolopyrimidine derivatives often employs a strategy of bioisosteric replacement and scaffold hopping. researchgate.net For instance, the pyrazolo[3,4-d]pyrimidine scaffold, an isomer of thiazolo[4,5-d]pyrimidine, has been extensively used to design kinase inhibitors based on the ATP pharmacophore model. mdpi.com By understanding the key pharmacophoric features, medicinal chemists can design focused libraries of compounds with a higher probability of being active. This approach was successfully used to optimize pyrazolo[3,4-d]pyrimidines into highly potent inhibitors of the EGF-R tyrosine kinase. nih.gov

Free Energy Perturbation and Binding Affinity Calculations for Mechanistic Insights into Target Modulation

While molecular docking provides a static picture of ligand-target interactions, more rigorous computational methods like free energy perturbation (FEP) and other binding affinity calculations can provide quantitative predictions of binding energies and deeper mechanistic insights. These methods simulate the transformation of one ligand into another within the binding site of a protein, allowing for the calculation of the relative free energy of binding.

These calculations account for the dynamic nature of the protein and ligand, as well as the effects of solvation, providing a more accurate prediction of a compound's potency. For thiazolopyrimidine derivatives, such calculations could be used to:

Accurately rank a series of analogs before synthesis, prioritizing those with the highest predicted affinity.

Provide a mechanistic understanding of how mutations in the target protein might affect ligand binding and lead to drug resistance.

Although the application of FEP specifically to 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one derivatives is not extensively reported in the reviewed literature, the principles of these methods are widely applied in drug discovery and hold significant promise for the future development of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dmed.org.uamdpi.com Both 2D and 3D-QSAR models have been developed for various classes of heterocyclic compounds, including those related to the thiazolopyrimidine scaffold. researchgate.netresearchgate.netnih.govnih.gov

In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

2D-QSAR: Uses descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties.

3D-QSAR: Requires the 3D alignment of the molecules and uses descriptors based on the molecular fields (e.g., steric and electrostatic fields), as in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For thiazole (B1198619) and pyrimidine derivatives, QSAR models have been successfully built to predict their antimicrobial and anticancer activities. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The statistical quality of a QSAR model is typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

Compound ClassBiological ActivityQSAR MethodKey Descriptors/FieldsStatistical ParametersReference
Aryl Thiazole DerivativesAntimicrobial (G+)2D-QSART_C_C_4r² = 0.9521, q² = 0.8619 researchgate.net
Aryl Thiazole DerivativesAntimicrobial3D-QSAR (kNN-MFA)Electrostatic effectsq² = 0.8283, pred_r² = 0.4868 researchgate.net
3H-Thiazolo[4,5-b]pyridin-2-one DerivativesAntioxidantGA-MLR QSAR2D, 3D, and Molecular propertiesNot specified dmed.org.ua
1,3-Thiazine DerivativesNeuraminidase Inhibition2D-QSAR (GFA-MLR)ATS7s, SpMax5_Bhv, nHBint6, TDB9mR²train = 0.9192, Q² = 0.8767 nih.gov

Investigation of Mechanistic Biological Interactions of 2 Methylthiazolo 4,5 D Pyrimidin 7 6h One and Its Analogs

Enzyme Inhibition Kinetics and Mechanism Elucidation (e.g., Tyrosinase, CDK, PI3K, DNA Gyrase)

The thiazolo[4,5-d]pyrimidine (B1250722) scaffold is a recurring motif in the design of various enzyme inhibitors. While specific kinetic data for 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one is not extensively documented in publicly available research, studies on its analogs provide significant insights into the potential inhibitory mechanisms against several key enzymes.

Tyrosinase: Tyrosinase is a critical enzyme in melanin biosynthesis, making it a key target for agents addressing hyperpigmentation. Analogs of this compound have been investigated as tyrosinase inhibitors. For instance, a series of thiazolopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. One of the most potent compounds in a studied series, an unsubstituted derivative, demonstrated a strong inhibitory effect with an IC50 value of 28.50 µM, which is more potent than the reference inhibitor kojic acid (IC50 = 43.50 µM) nih.gov. Kinetic analysis of this potent analog revealed a noncompetitive mode of inhibition, suggesting that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency nih.gov. Another study on 2-substituted tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine-4(3H)-ones, which are structurally related, also identified compounds with significant anti-tyrosinase activity, further supporting the potential of this general scaffold in tyrosinase inhibition nih.gov.

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrimidine (B1678525) core, a key feature of this compound, is a well-established scaffold for CDK inhibitors. Research on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has identified highly potent pan-CDK inhibitors, with K_i values in the low nanomolar range (1 to 6 nM) for CDK9, CDK1, and CDK2 nih.gov. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine (B156593) ring of ATP, is also a privileged structure for developing kinase inhibitors, including those targeting CDKs researchgate.netrsc.org. For example, a pyrazolo[3,4-d]pyrimidine derivative, compound 17, was identified as a potent CDK2 inhibitor with an IC50 of 0.19 μM researchgate.net. The mechanism of these inhibitors is typically competitive with ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. A novel thiazolopyrimidinone series has been identified as selective PI3K-beta inhibitors researchgate.net. Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range mdpi.com. These inhibitors also act by competing with ATP for binding to the kinase domain of the PI3K enzyme.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibacterial agents. Analogs such as 4,5,6,7-tetrahydrobenzo[d]thiazoles have been developed as novel DNA gyrase inhibitors, with some compounds showing IC50 values in the nanomolar range against E. coli DNA gyrase u-szeged.hunih.govnih.gov. These inhibitors target the ATP-binding site of the GyrB subunit, preventing the conformational changes required for enzyme activity u-szeged.hunih.gov.

Table 1: Enzyme Inhibition Data for Thiazolo[4,5-d]pyrimidin-7(6H)-one Analogs

Enzyme Analog Structure IC50 / Ki Inhibition Mechanism
Tyrosinase Thiazolopyrimidine derivative IC50 = 28.50 µM nih.gov Noncompetitive nih.gov
CDK2 Pyrazolo[3,4-d]pyrimidine derivative IC50 = 0.19 µM researchgate.net ATP-competitive
CDK9 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Ki = 1-6 nM nih.gov ATP-competitive
PI3Kδ Pyrazolo[1,5-a]pyrimidine derivative Low nM range mdpi.com ATP-competitive
E. coli DNA Gyrase 4,5,6,7-Tetrahydrobenzo[d]thiazole Low nM range u-szeged.hunih.gov ATP-competitive (GyrB)

Receptor Binding Affinity and Selectivity Profiling (e.g., CRF1 Receptor, Adenosine (B11128) Receptors)

Beyond enzyme inhibition, the thiazolo[4,5-d]pyrimidine scaffold has been explored for its ability to bind to and modulate G-protein coupled receptors (GPCRs), such as the Corticotropin-Releasing Factor Receptor 1 (CRF1) and adenosine receptors.

CRF1 Receptor: The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the stress response. A thiazolo[4,5-d]pyrimidine analog, designated as M43, has been identified as a potent CRF1 receptor antagonist. This compound demonstrated a high binding affinity for the CRF1 receptor, with a Ki of 19.2 nM. M43 was shown to be a non-peptide antagonist that blocks the ability of CRF-related agonists to stimulate cAMP accumulation in cells expressing the CRF1 receptor. Computational modeling suggests that M43 binds to an allosteric pocket of the CRF1 receptor, involving transmembrane domains 3, 5, and 6, thereby preventing the conformational changes necessary for receptor activation.

Adenosine Receptors: Adenosine receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases. Thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which are isomeric to the thiazolo[4,5-d]pyrimidine core, have been synthesized and shown to possess high affinity for both the A1 and A2A adenosine receptor subtypes. Several of these compounds exhibited nanomolar and even subnanomolar binding affinities. For example, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative displayed a Ki of 1.9 nM for the human A1 receptor and 0.06 nM for the human A2A receptor. Molecular docking studies have helped to rationalize the observed structure-activity relationships and the binding modes of these compounds within the receptor binding pockets.

Table 2: Receptor Binding Affinity for Thiazolo[4,5-d]pyrimidin-7(6H)-one Analogs

Receptor Analog Structure Binding Affinity (Ki) Functional Activity
CRF1 Receptor Thiazolo[4,5-d]pyrimidine analog (M43) 19.2 nM Antagonist
Adenosine A1 Receptor (human) 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine 1.9 nM Not specified
Adenosine A2A Receptor (human) 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine 0.06 nM Not specified

Modulation of Specific Cellular Pathways and Molecular Targets (In Vitro Mechanistic Studies)

The biological effects of this compound and its analogs are a consequence of their ability to modulate specific cellular signaling pathways. In vitro mechanistic studies have begun to unravel these complex interactions.

For instance, certain 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones, which share a similar heterocyclic core, have been shown to alleviate LPS-induced inflammation in macrophages by modulating cell metabolism via the ecto-5'-nucleotidase (CD73). These compounds were found to inhibit the LPS-induced nuclear translocation of Nrf2, a key transcription factor in the antioxidant response, and enhance the activity of the antioxidant enzyme catalase. Furthermore, a pyridine-containing analog promoted the polarization of pro-inflammatory M1 macrophages towards a pro-resolving M2 phenotype, as evidenced by the downregulation of CD80 and iNOS and the upregulation of CD163 and TGFβ1 expression. This modulation of macrophage polarization is a critical aspect of resolving inflammation.

The anticancer activity of many pyrimidine-based compounds is often linked to their ability to interfere with critical cellular pathways. For example, the dietary flavonoid fisetin has been shown to act as a dual inhibitor of the PI3K/Akt and mTOR signaling pathways in non-small cell lung cancer cells nih.gov. Given that analogs of this compound are known to inhibit PI3K, it is plausible that they could exert their effects through similar pathway modulation.

Exploration of Anti-proliferative Mechanisms in Cancer Cell Lines (In Vitro Studies of Pathway Interference)

The anti-proliferative activity of thiazolo[4,5-d]pyrimidine derivatives and related compounds has been demonstrated in various cancer cell lines, and research has focused on elucidating the underlying mechanisms of action.

A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines. The introduction of the trifluoromethyl group was intended to enhance the bioavailability of these compounds mdpi.com. While the specific pathways were not fully elucidated in this study, the observed anti-proliferative effects suggest interference with essential cellular processes for cancer cell growth and survival mdpi.com.

Studies on the broader class of pyrazolo[3,4-d]pyrimidines have provided more detailed mechanistic insights. These compounds are known to exert their anticancer effects through the inhibition of a variety of protein kinases that are often dysregulated in cancer selleckchem.com. For example, certain pyrazolo[3,4-d]pyrimidines have been shown to inhibit Src family kinases, CDK2, and EGFR tyrosine kinases selleckchem.com. The inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation. Mechanistic studies on a specific 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analog revealed that its anticancer activity is mediated through the induction of apoptosis and the inhibition of mTOR with nanomolar potency mdpi.com. This was supported by concentration-dependent cell cycle analysis, western blotting, and nuclear morphology studies mdpi.com.

Table 3: Anti-proliferative Mechanisms of Thiazolo[4,5-d]pyrimidin-7(6H)-one Analogs

Analog Class Cancer Cell Line(s) Observed Mechanism(s)
5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines Various human cancer cell lines Anti-proliferative activity mdpi.com
Pyrazolo[3,4-d]pyrimidines Various cancer cell lines Inhibition of Src, CDK2, EGFR selleckchem.com
5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one HeLa, CAKI-I, PC-3, MiaPaca-2, A549 Induction of apoptosis, mTOR inhibition mdpi.com

Mechanistic Studies of Antimicrobial and Antiviral Activity (In Vitro, Target-Focused)

The thiazolo[4,5-d]pyrimidine scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents. Mechanistic studies have focused on identifying the specific molecular targets of these compounds within pathogenic organisms.

Antimicrobial Activity: The antimicrobial activity of new thiazolo[4,5-d]pyrimidine derivatives has been investigated against a range of bacteria and fungi. One study reported the synthesis of 2,3-dihydro-3-phenyl-5-mercapto-6-alkyl/phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one derivatives and their 5-(4'-substituted benzoylmethyl)thio analogs. The compound 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one showed remarkable activity against Gram-positive bacteria and yeast-like fungi nih.gov. While the precise molecular target was not identified in this study, the potent activity suggests interference with an essential cellular process in these microorganisms. As previously discussed, the inhibition of DNA gyrase by related thiazole-containing compounds is a well-established mechanism of antibacterial action.

Antiviral Activity: The antiviral potential of this class of compounds has been explored against several viruses. 3-aryl- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, which are structurally similar to the thiazolo[4,5-d]pyrimidine core, have been identified as selective inhibitors of Chikungunya virus (CHIKV) replication. The proposed target of these compounds is the viral capping enzyme nsP1. These antivirals were shown to inhibit the in vitro guanylylation of alphavirus nsP1, a crucial step in the viral RNA capping machinery nih.gov. This inhibition of a viral-specific enzyme provides a clear mechanism for their antiviral activity.

Furthermore, a derivative of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, specifically 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2, 7(3H,6H)- dione, displayed significant in vitro activity against human cytomegalovirus (HCMV). Notably, this compound was also effective against ganciclovir-resistant strains of HCMV, except for a strain with a mutation in the UL97 (phosphotransferase) gene, suggesting a mechanism of action that may involve viral phosphotransferase nih.gov.

Table 4: Mechanistic Insights into Antimicrobial and Antiviral Activity of Analogs

Activity Pathogen Analog Class Proposed Mechanism/Target
Antimicrobial Gram-positive bacteria, Fungi 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one Not specified, likely interference with essential cellular processes nih.gov
Antiviral Chikungunya virus (CHIKV) 3-aryl- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones Inhibition of viral capping enzyme nsP1 nih.gov
Antiviral Human cytomegalovirus (HCMV) 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2, 7(3H,6H)- dione May involve viral phosphotransferase (UL97 gene product) nih.gov

Future Research Directions and Translational Perspectives for 2 Methylthiazolo 4,5 D Pyrimidin 7 6h One Research

Development of Novel and Highly Efficient Synthetic Methodologies for the Thiazolopyrimidine Scaffold

The synthesis of the thiazolopyrimidine scaffold is a cornerstone of research in this area. researchgate.net Traditional methods are being supplemented and replaced by innovative strategies that offer improved yields, reduced reaction times, and greater molecular diversity. Future research will likely focus on the following areas:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. tandfonline.com For the thiazolopyrimidine scaffold, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building complex molecules in a single step from three or more starting materials. tandfonline.com The development of novel MCRs for the synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives will be a key area of future research.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. ijnc.ir Future methodologies will likely focus on developing greener synthetic routes to the thiazolopyrimidine scaffold, minimizing waste and environmental impact. ijnc.ir

Catalyst-Free Conditions: The development of synthetic methods that proceed efficiently without the need for a catalyst is highly desirable, as it simplifies purification and reduces costs. ijnc.ir Research into catalyst-free reactions for the construction of the thiazolopyrimidine ring system is a promising avenue.

Synthetic MethodologyKey AdvantagesPotential for Thiazolopyrimidine Synthesis
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purityEfficient synthesis of a wide range of substituted thiazolopyrimidines. tandfonline.com
Multi-Component Reactions High atom economy, operational simplicity, rapid access to molecular diversityOne-pot synthesis of complex thiazolopyrimidine derivatives. tandfonline.com
Green Chemistry Approaches Reduced environmental impact, use of renewable resources, safer reaction conditionsSustainable production of this compound and related compounds. ijnc.ir
Catalyst-Free Conditions Simplified purification, cost-effective, avoids metal contaminationDevelopment of cleaner and more efficient synthetic routes. ijnc.ir

Application of Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Computational tools are playing an increasingly vital role in drug discovery, enabling the prediction of molecular properties and the design of novel compounds with desired activities. For this compound, these methodologies can accelerate the identification of promising drug candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. mdpi.comnih.gov Molecular docking studies can be used to understand the binding mode of this compound derivatives to their biological targets and to guide the design of more potent inhibitors. mdpi.comnih.gov

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of safe and effective drugs. mdpi.comnih.gov Computational models can be used to predict the ADMET profile of this compound derivatives, helping to prioritize compounds for further development. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features responsible for their biological effects.

Computational MethodologyApplication in Thiazolopyrimidine Research
Molecular Docking Elucidating binding modes with biological targets, guiding lead optimization. mdpi.comnih.gov
ADMET Prediction Early assessment of drug-like properties, reducing late-stage attrition. mdpi.comnih.gov
QSAR Modeling Predicting biological activity, identifying key structural features for potency.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways for Thiazolopyrimidine Derivatives

Thiazolopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netontosight.ai However, the full therapeutic potential of this scaffold is yet to be realized. Future research should focus on identifying novel biological targets and elucidating the underlying mechanistic pathways.

Recent studies have identified specific targets for certain thiazolopyrimidine derivatives, such as MALT1 for the treatment of B-cell lymphoma and TRPV1 antagonists for pain management. nih.govnih.gov These findings highlight the potential of this scaffold to interact with a diverse range of biological targets. The structural similarity of thiazolo[4,5-d]pyrimidines to purines suggests that they may act as inhibitors of enzymes that utilize purine-based substrates. nih.gov

Biological ActivityPotential Targets and Pathways
Anticancer Kinase inhibition, apoptosis induction, anti-proliferative effects. ontosight.ai
Antiviral Inhibition of viral replication and entry. pharmj.org.ua
Anti-inflammatory Modulation of inflammatory signaling pathways. ontosight.ai
Antimicrobial Disruption of microbial cell wall synthesis or other essential processes. ontosight.ai

Integration with Chemoinformatics and Artificial Intelligence for Accelerated Drug Discovery Initiatives

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the drug discovery process. longdom.orgnih.gov These technologies can be applied to the vast chemical space of thiazolopyrimidine derivatives to accelerate the identification and optimization of new drug candidates. longdom.orgnih.gov

Virtual Screening: AI-powered algorithms can screen large virtual libraries of thiazolopyrimidine derivatives to identify compounds with a high probability of being active against a specific biological target. longdom.org

De Novo Drug Design: Generative AI models can design novel thiazolopyrimidine-based molecules with optimized properties, such as high potency and favorable ADMET profiles.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity and physicochemical properties of new thiazolopyrimidine derivatives. researchgate.net

Design and Synthesis of Targeted Chemical Probes Based on the this compound Motif

Chemical probes are small molecules designed to selectively interact with a specific protein target. nih.gov They are invaluable tools for target identification and validation. The development of chemical probes based on the this compound scaffold will be crucial for elucidating the mechanism of action of this class of compounds and for identifying new therapeutic targets.

Q & A

Basic: What are the most reliable synthetic routes for 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction yields be optimized?

The compound is typically synthesized via multicomponent reactions involving thiazole precursors. A robust method involves cyclization of 2-thioxo-2,3-dihydrothiazole derivatives under basic conditions (e.g., Et₃N or K₂CO₃) with acetic anhydride or sulfur . Solid-phase synthesis methods, such as Thorpe-Ziegler cyclization, have achieved yields of 65–97% by optimizing reaction time, solvent polarity (e.g., DMSO or ethanol), and stoichiometric ratios of reagents like phenyl isothiocyanate and elemental sulfur . IR and ¹H NMR are critical for confirming intermediate structures, such as NH₂ proton signals at δ 6.31 ppm .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

¹H NMR is used to identify exchangeable protons (e.g., NH₂ groups) and substituent patterns, while IR confirms functional groups like thioxo (C=S) or cyano (C≡N) . Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL97) provides unambiguous structural data, including bond lengths, angles, and π-π stacking interactions. For example, planar deviations in the triazolopyrimidine ring system are typically <0.021 Å .

Advanced: How can crystallographic challenges (e.g., twinning or low-resolution data) be resolved during structure determination?

High-resolution data (≤1.0 Å) and twin refinement in SHELXL are recommended for twinned crystals. For low-resolution data, iterative hydrogen-bond restraint adjustments and density functional theory (DFT)-optimized geometries can improve model accuracy . Molecular docking studies may complement crystallographic data to validate bioactive conformations .

Advanced: What in vitro biological screening models are suitable for evaluating antiviral/anticancer activity?

Cell-based assays against Chikungunya virus (CHIKV) in Vero cells (EC₅₀ < 10 µM) or human cancer lines (e.g., MCF-7 breast cancer) are common. Structure-activity relationship (SAR) studies highlight the necessity of meta-substituted aryl rings and ethyl groups at position 5 for antiviral activity . For anticancer activity, thioglycoside derivatives of thiazolo[4,5-d]pyrimidines show IC₅₀ values < 50 µM via apoptosis induction .

Advanced: How do substituent modifications influence bioactivity in SAR studies?

Replacing the 2-methyl group with ethyl or trifluoromethyl enhances lipophilicity and target binding, as seen in CHIKV nsP1 inhibitors . Thioglycosylation at position 5 improves anticancer activity by enhancing cellular uptake, while 2-thioxo groups increase purine nucleoside phosphorylase (PNP) inhibition (IC₅₀ ~ 1 µM) .

Advanced: How should contradictory biological data (e.g., varying IC₅₀ values across studies) be addressed?

Validate assay conditions (e.g., cell passage number, serum concentration) and confirm compound purity via HPLC (>95%) . Reproduce results using orthogonal methods, such as SPR for binding affinity or enzymatic assays (e.g., PNP inhibition) . Cross-reference crystallographic data to rule out polymorphic effects .

Basic: What analytical methods ensure compound purity and stability?

HPLC with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. Stability studies in DMSO or PBS (pH 7.4) at 4°C for 48 hours can identify degradation products . Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced: What in vivo models are appropriate for pharmacokinetic and efficacy studies?

For antiviral candidates, use CHIKV-infected mice (C57BL/6) to measure viral load reduction in serum via qRT-PCR. For anticancer agents, xenograft models (e.g., MCF-7 tumors in nude mice) assess tumor volume inhibition and toxicity profiles . Plasma stability and bioavailability should be confirmed via LC-MS/MS .

Advanced: How can purification challenges (e.g., low solubility) be mitigated during scale-up?

Use mixed solvents (e.g., CH₃CN/CH₂Cl₂) for recrystallization . For insoluble derivatives, employ flash chromatography with gradients of ethyl acetate/hexane (10–50%) . Microwave-assisted synthesis reduces side products and improves yield .

Emerging Applications: What novel targets or mechanisms are being explored for this scaffold?

Recent studies target CHIKV nsP1 capping enzyme inhibition (EC₅₀ = 2.5 µM) and PNP for immunomodulation . Derivatives are also being investigated as corticotropin-releasing factor (CRF) modulators for neurological disorders .

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